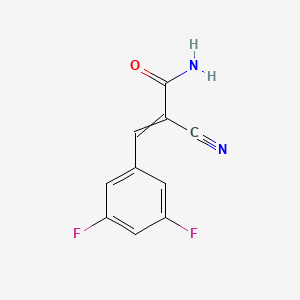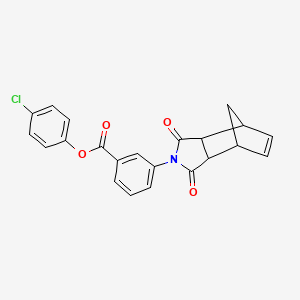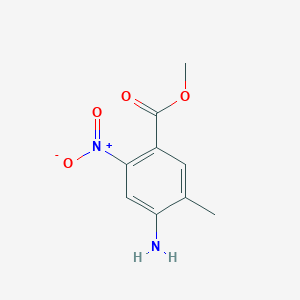![molecular formula C23H21ClN2O2S B12465739 2-{[(4-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12465739.png)
2-{[(4-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a chlorobenzamido group and an ethylphenyl group attached to a cyclopenta[b]thiophene core, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of 2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Chlorobenzamido Group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethylphenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using 2-ethylphenylboronic acid or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in studies investigating its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
Chlorobenzamido Compounds: Compounds with a chlorobenzamido group may exhibit similar reactivity and applications but differ in their overall structure and specific properties.
Ethylphenyl Derivatives:
The uniqueness of 2-(4-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide lies in its specific combination of functional groups and core structure, which imparts distinct properties and makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H21ClN2O2S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
2-[(4-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H21ClN2O2S/c1-2-14-6-3-4-8-18(14)25-22(28)20-17-7-5-9-19(17)29-23(20)26-21(27)15-10-12-16(24)13-11-15/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
HPVCXFYJSQAWMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)

![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)

![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)
![4-fluoro-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12465722.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465734.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12465737.png)

